(2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid group attached to a pyridine ring substituted with a bromine atom and a cyclohexyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate (KOAc) or potassium phosphate (K3PO4), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound. The choice of catalyst, base, and solvent is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol.
Substitution: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenols or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid primarily involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom on the pyridine ring can also participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Bromophenylboronic Acid: Similar structure but lacks the cyclohexyl group.
Cyclohexylboronic Acid: Lacks the pyridine ring and bromine atom.
Uniqueness: (2-Bromo-6-cyclohexylpyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a cyclohexyl group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C11H15BBrNO2 |
---|---|
Molecular Weight |
283.96 g/mol |
IUPAC Name |
(2-bromo-6-cyclohexylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H15BBrNO2/c13-11-7-9(12(15)16)6-10(14-11)8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
InChI Key |
SXFCZWWPEDOUDA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.